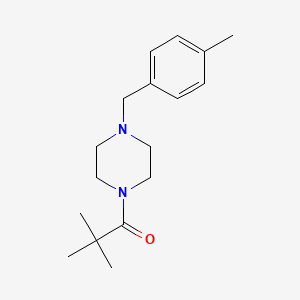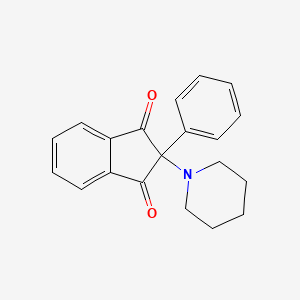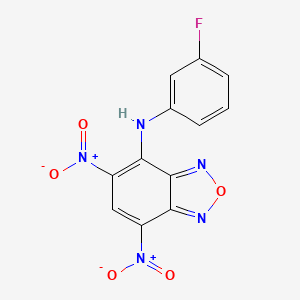
1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMPP belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry and drug discovery. In
作用機序
The mechanism of action of 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine is not fully understood, but it is believed to involve the modulation of certain signaling pathways in cells. 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine has been shown to interact with various receptors, including the serotonin receptor, dopamine receptor, and adrenergic receptor. These interactions can lead to the activation or inhibition of downstream signaling pathways, which can ultimately affect cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine can inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine has also been shown to modulate the release of certain neurotransmitters, such as dopamine and serotonin.
In vivo studies have demonstrated that 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine can affect various physiological processes, such as blood pressure, heart rate, and locomotor activity. 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine has also been shown to have analgesic and anxiolytic effects in animal models.
実験室実験の利点と制限
One of the major advantages of 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine is its high binding affinity and selectivity towards certain receptors, which makes it a valuable tool for studying receptor-ligand interactions. 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments.
However, there are also limitations to the use of 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine in lab experiments. One of the major limitations is its potential toxicity, which can affect the viability and function of cells. Furthermore, 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine can interact with multiple receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine. One area of interest is the development of new drugs based on 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine. By modifying the chemical structure of 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine, it may be possible to enhance its binding affinity and selectivity towards certain receptors, which can lead to the development of more potent and specific drugs.
Another area of interest is the investigation of the molecular mechanisms underlying the effects of 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine. By elucidating the signaling pathways involved in 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine-mediated effects, it may be possible to identify new targets for drug discovery.
Conclusion:
In conclusion, 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine has been shown to possess excellent binding affinity and selectivity towards certain receptors, making it a promising candidate for the development of new drugs. 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine has also been investigated for its antitumor activity, and its biochemical and physiological effects have been studied in vitro and in vivo. While there are limitations to the use of 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine in lab experiments, there are also several future directions for research on 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine, including the development of new drugs and the investigation of the molecular mechanisms underlying its effects.
合成法
The synthesis of 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine involves the reaction of 4-methylbenzylamine with 1-(2,2-dimethylpropanoyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine in high yield and purity.
科学的研究の応用
1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a ligand in drug discovery. 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine has been shown to possess excellent binding affinity and selectivity towards certain receptors, making it a promising candidate for the development of new drugs.
1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine has also been investigated for its antitumor activity. Studies have shown that 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, 1-(2,2-dimethylpropanoyl)-4-(4-methylbenzyl)piperazine has been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
2,2-dimethyl-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14-5-7-15(8-6-14)13-18-9-11-19(12-10-18)16(20)17(2,3)4/h5-8H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRSQCYULHVXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-[4-(4-methylbenzyl)piperazin-1-yl]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5170773.png)
![2-(4-bromophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5170778.png)
![3-methyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170779.png)

![1-(4-bromophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5170800.png)
![N-cyclopentyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5170818.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5170829.png)

![N-(1-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5170838.png)
![1-(2-{[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}ethyl)-2-piperidinone](/img/structure/B5170849.png)
![5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5170852.png)
![N-[2-(tert-butylthio)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5170853.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5170864.png)